tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of ortho-substituted benzylamines.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the isoindoline core with 2-fluorobenzoyl chloride under basic conditions.
Formation of the Butanoate Ester: The final step involves the esterification of the intermediate with tert-butyl acetoacetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2Z)-2-[3-[(2-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- tert-butyl (2Z)-2-[3-[(2-bromobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- tert-butyl (2Z)-2-[3-[(2-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Uniqueness
The presence of the fluorobenzoyl group in tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c1-13(27)18(22(29)30-23(2,3)4)19-14-9-5-6-10-15(14)20(25-19)26-21(28)16-11-7-8-12-17(16)24/h5-12H,1-4H3,(H,25,26,28)/b19-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDMLRSXPNLTNE-HNENSFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)/C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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